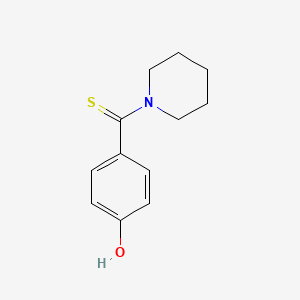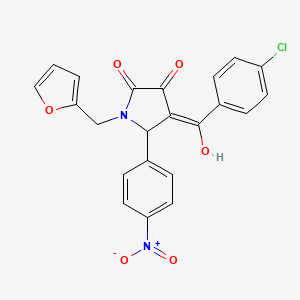
4-(1-piperidinylcarbonothioyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidinylcarbonothioyl)phenol, commonly known as PCCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. PCCP belongs to the class of thiol-containing compounds, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
PCCP has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, PCCP has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Moreover, PCCP has been reported to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Mécanisme D'action
The exact mechanism of action of PCCP is not fully understood. However, it has been suggested that PCCP exerts its biological activities through the modulation of cellular signaling pathways. PCCP has been reported to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. Additionally, PCCP has been shown to induce apoptosis in cancer cells, which could be attributed to its ability to activate caspases.
Biochemical and Physiological Effects:
PCCP has been shown to possess a wide range of biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, PCCP has been shown to induce oxidative stress, which could contribute to its antitumor activity. Moreover, PCCP has been reported to possess neuroprotective properties, which could be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PCCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, PCCP has been shown to possess a wide range of biological activities, making it a useful tool for studying cellular signaling pathways. However, the use of PCCP in lab experiments has several limitations. PCCP is a toxic compound that requires special handling and disposal procedures. Moreover, the exact mechanism of action of PCCP is not fully understood, which could limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on PCCP. One of the most promising areas of research is the development of PCCP-based anticancer agents. Additionally, PCCP could be useful in the development of new antimicrobial agents. Moreover, further research is needed to fully understand the mechanism of action of PCCP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PCCP is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It possesses a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been shown to modulate cellular signaling pathways through the inhibition of various enzymes and the modulation of gene expression. However, the use of PCCP in lab experiments has several limitations, including its toxicity and the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of PCCP in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PCCP involves the reaction of 4-hydroxythiophenol with piperidine-1-carbodithioic acid, which results in the formation of PCCP. This method has been reported to yield high purity and good yield of PCCP. However, the synthesis of PCCP requires specialized laboratory equipment and expertise.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKPBYGQHHZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418779 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
CAS RN |
58563-55-6 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)
![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)
![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)